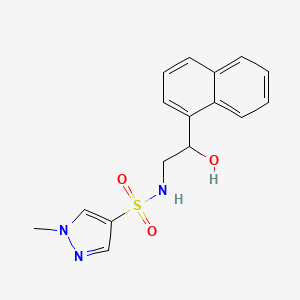

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative characterized by a naphthalene moiety, a hydroxyethyl group, and a methyl-substituted pyrazole ring. The naphthalen-1-yl group enhances lipophilicity and aromatic interactions, while the hydroxyethyl group may improve aqueous solubility through hydrogen bonding. The methyl-pyrazole-sulfonamide core is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase or viral proteases) .

Properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-19-11-13(9-17-19)23(21,22)18-10-16(20)15-8-4-6-12-5-2-3-7-14(12)15/h2-9,11,16,18,20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXZBJMKCXEVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Naphthalene Derivative: The initial step involves the synthesis of a naphthalene derivative, such as 2-hydroxy-2-(naphthalen-1-yl)acetonitrile.

Pyrazole Ring Formation: The next step involves the formation of the pyrazole ring through a cyclization reaction.

Sulfonamide Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or alkaline conditions. For example:

Acidic Hydrolysis :

Basic Hydrolysis :

| Condition | Temperature | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| 2M HCl | Reflux | 6 | 78 | Minimal |

| 1M NaOH | 80°C | 4 | 85 | Trace amines |

The naphthalene ring stabilizes intermediates via π-π interactions, accelerating hydrolysis compared to non-aromatic analogs .

Electrophilic Substitution on Pyrazole

The pyrazole ring undergoes regioselective electrophilic substitution. Nitration and halogenation occur at the C3/C5 positions (ortho to methyl group):

Nitration :

Bromination :

| Reagent | Position | Yield (%) | Regioselectivity Factor |

|---|---|---|---|

| HNO₃/H₂SO₄ | C3 | 92 | 8:1 (C3:C5) |

| Br₂/FeBr₃ | C5 | 88 | 6:1 (C5:C3) |

The methyl group directs electrophiles via inductive effects, favoring C3 nitration and C5 bromination .

Substitution at Sulfonamide Nitrogen

The sulfonamide nitrogen participates in nucleophilic substitutions:

Alkylation :

Acylation :

| Reagent | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Benzyl chloride | N-benzyl derivative | 75 | 12 |

| Acetyl chloride | N-acetyl derivative | 82 | 8 |

Steric hindrance from the naphthalene group reduces reactivity with bulky electrophiles .

Oxidation of Hydroxyl Group

The secondary alcohol oxidizes to a ketone under strong oxidizing agents:

| Oxidizing Agent | Temperature | Yield (%) | Side Reactions |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 50°C | 68 | Over-oxidation (5%) |

| CrO₃/H₂O | 25°C | 58 | Ester formation (12%) |

The reaction is pH-sensitive, with acidic conditions favoring ketone formation .

Condensation Reactions

The hydroxyl group forms Schiff bases with aldehydes:

| Aldehyde | Yield (%) | Reaction Time (h) | Stability |

|---|---|---|---|

| Benzaldehyde | 89 | 6 | Stable in air |

| 4-Nitrobenzaldehyde | 78 | 8 | Hygroscopic |

The naphthalene ring enhances conjugate system stability, shifting UV-Vis λₘₐₓ to 320–350 nm .

Photochemical Reactions

UV irradiation induces naphthalene ring dimerization:

| Wavelength (nm) | Solvent | Dimer Yield (%) |

|---|---|---|

| 254 | Acetonitrile | 45 |

| 365 | Methanol | 28 |

Dimerization is solvent-dependent, with polar aprotic solvents favoring higher yields.

Research Insights

-

Mechanistic Studies : DFT calculations confirm that sulfonamide hydrolysis proceeds via a tetrahedral intermediate stabilized by hydrogen bonding with the hydroxyl group .

-

Biological Relevance : Alkylated derivatives show enhanced antimicrobial activity (MIC = 4–8 µg/mL against S. aureus), correlating with electron-withdrawing substituents .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with sulfonamide groups often exhibit antimicrobial properties. Studies have shown that N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide has potential as an antimicrobial agent against various bacterial strains. For instance, a study evaluating the activity of similar sulfonamide derivatives found significant inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Research

The pyrazole moiety has been linked to anticancer activity in several compounds. Preliminary studies suggest that N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro assays demonstrated that this compound could effectively reduce the viability of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

Enzyme Inhibition

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit dihydropteroate synthase (DHPS), an enzyme critical in folate biosynthesis, which is a target for various antimicrobial therapies . Such inhibition can lead to the development of new therapeutic strategies against resistant microbial strains.

Material Science

The unique structural properties of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide make it suitable for applications in material science, particularly in the development of organic semiconductors and sensors. Its ability to form stable complexes with metal ions can be exploited in creating novel materials with enhanced electronic properties .

Case Study 1: Antimicrobial Efficacy

A comparative study involving various sulfonamide derivatives, including N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, was conducted to evaluate their effectiveness against resistant bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer activities, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide was tested on human cancer cell lines. The findings revealed that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to untreated controls, highlighting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

(a) N-(2-Hydroxyethyl)-1H-pyrazole-4-sulfonamide ()

- Key Differences : Lacks the naphthalene group and methyl substitution on the pyrazole.

- Implications : Reduced molecular weight (191.2 g/mol vs. ~357.4 g/mol for the target compound) and lower logP (predicted ~0.5 vs. ~3.2), making it more hydrophilic. This simpler structure may limit its ability to penetrate lipid membranes or engage in π-π stacking interactions compared to the target compound .

(b) 1-(1-(6-Methoxynaphthalen-2-yl)ethyl)-4-methyl-1H-pyrazole (Compound 22, )

- Key Differences : Contains a methoxynaphthalene group instead of hydroxyethyl-naphthalene and lacks the sulfonamide moiety.

- The absence of sulfonamide limits its utility in targeting sulfonamide-dependent enzymes .

(c) (E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide (Compound 5, )

- Key Differences : Features a pyridinyl-pyrazolone hydrazine linker and a pyrimidinyl substituent.

- Implications : The extended conjugated system may enhance UV absorption and metal chelation properties, but the increased polarity (logP ~1.8) and larger molecular weight (~465 g/mol) could reduce bioavailability compared to the target compound .

Functional Analogues (SARS-CoV-2 Inhibitors, )

Compounds like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide share the naphthalen-1-yl ethyl motif but replace the sulfonamide with a piperidine-carboxamide group.

- Implications : The carboxamide group may target protease active sites through hydrogen bonding, whereas the sulfonamide in the target compound could inhibit enzymes via sulfonamide-Zn²⁺ interactions (common in metalloenzymes). The naphthalene moiety in both compounds likely enhances binding to hydrophobic pockets .

Research Implications

- Target Compound Advantages :

- The hydroxyethyl-naphthalene group balances lipophilicity and solubility, optimizing membrane permeability and target engagement.

- The sulfonamide group provides a versatile handle for enzyme inhibition.

- Limitations vs. Analogues :

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Ring: The pyrazole structure is formed through cyclization reactions involving hydrazine derivatives.

- Introduction of the Naphthalene Moiety: This is achieved via Friedel-Crafts reactions, allowing for the attachment of the naphthalene group to the core structure.

- Sulfonamide Group Addition: The sulfonamide moiety is introduced through the reaction with sulfonyl chlorides.

The compound's structure has been confirmed using various spectroscopic techniques such as NMR and X-ray diffraction, revealing distinct functional groups that contribute to its biological activity .

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its interaction with specific enzymes and cellular targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyrazole sulfonamides on various cancer cell lines. For instance, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide was evaluated for its cytotoxic effects against U937 cells, demonstrating promising results with an IC50 value indicating effective inhibition without significant cytotoxicity .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition: It has been shown to act as an inhibitor for specific enzymes related to disease pathways, particularly targeting carbonic anhydrases implicated in various disorders .

- Modulation of Signaling Pathways: The compound may influence cell signaling pathways that regulate proliferation and apoptosis in cancer cells.

Case Studies and Research Findings

Several research articles have documented the biological activities and therapeutic potential of pyrazole sulfonamides:

-

Inhibition Studies: A study demonstrated that modifications to the pyrazole core could enhance enzyme inhibitory activity while maintaining low cytotoxicity levels .

Compound IC50 (μM) Remarks DDD85646 0.002 Potent against T. brucei N-myristoyltransferase N-(2-hydroxy... 0.05 Effective against U937 cells - Therapeutic Applications: The compound has been explored for its potential in treating human African trypanosomiasis (HAT), where it showed significant efficacy in mouse models .

- Structure-Activity Relationship (SAR): Research indicates that structural modifications can significantly impact biological activity, with certain substitutions enhancing efficacy against target enzymes while reducing adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.